5-bromo-2-({1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}oxy)pyrimidine
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Overview
Description
5-bromo-2-({1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}oxy)pyrimidine is a complex organic compound that features a bromine atom, a piperidine ring, and a pyrimidine ring
Preparation Methods
The synthesis of 5-bromo-2-({1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}oxy)pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 5-bromo-2-hydroxypyrimidine with 1-[(E)-3-phenylprop-2-enyl]piperidine under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Chemical Reactions Analysis
5-bromo-2-({1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}oxy)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like hydrogen peroxide or sodium borohydride, respectively.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders due to its piperidine moiety.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers use it to study the interactions of pyrimidine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 5-bromo-2-({1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}oxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with neurotransmitter receptors, while the pyrimidine ring can bind to nucleic acids or proteins, affecting their function .
Comparison with Similar Compounds
Similar compounds include:
5-Bromo-2-(piperidin-1-yl)pyrimidine: This compound shares the pyrimidine and piperidine rings but lacks the phenylprop-2-enyl group, making it less complex.
5-Bromo-2-(piperazin-1-yl)pyrimidine: Similar in structure but contains a piperazine ring instead of a piperidine ring, which can alter its biological activity.
5-bromo-2-({1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}oxy)pyrimidine stands out due to its unique combination of functional groups, which provides a versatile platform for further chemical modifications and applications.
Properties
IUPAC Name |
5-bromo-2-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O/c19-16-13-20-18(21-14-16)23-17-8-11-22(12-9-17)10-4-7-15-5-2-1-3-6-15/h1-7,13-14,17H,8-12H2/b7-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKFEEWGBSIPSA-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)Br)CC=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1OC2=NC=C(C=N2)Br)C/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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